ST 198 Exhibits 65–146-Fold Selectivity for D3 over D2 Receptors, Outperforming (S)-Nafadotride and BP 897
ST 198 demonstrates a D3/D2 selectivity ratio of 65-fold (Ki(D2)/Ki(D3) = 780 nM / 12 nM) based on data cited by Le Foll et al. (2005) [1]. More recent BindingDB data indicate a Ki of 8.72 nM at D3 and 1,270 nM at D2, yielding a 146-fold selectivity [2]. In a direct head-to-head comparison, ST 198 shows improved D3 selectivity over (S)-nafadotride, where ST-198 pKi values for D2 and D3 are 6.14 and 7.92, respectively, compared to (S)-nafadotride pKi values of 8.52 and 9.51 [3]. This translates to a D3/D2 selectivity advantage of approximately 60-fold for ST-198 versus only 10-fold for (S)-nafadotride [4][3].
| Evidence Dimension | D3/D2 Selectivity Ratio |
|---|---|
| Target Compound Data | 65–146-fold selectivity (Ki(D2)/Ki(D3)) |
| Comparator Or Baseline | (S)-Nafadotride: 10-fold selectivity; BP 897: 70-fold selectivity; SB-277011-A: 80–100-fold selectivity |
| Quantified Difference | ST 198 shows approximately 6–15× greater selectivity than (S)-nafadotride; comparable to BP 897 and SB-277011-A. |
| Conditions | Radioligand binding assays using recombinant human D2L and D3 receptors expressed in CHO or HEK cells. |
Why This Matters
Higher D3/D2 selectivity reduces potential D2-mediated side effects (e.g., extrapyramidal symptoms), making ST 198 a more specific tool for interrogating D3R function in vivo.
- [1] Le Foll, B., Sokoloff, P., Stark, H., & Goldberg, S. R. (2005). Dopamine D3 receptor ligands block nicotine-induced conditioned place preferences through a mechanism that does not involve discriminative-stimulus or antidepressant-like effects. Neuropsychopharmacology, 30(4), 720–730. View Source
- [2] BindingDB. BDBM50221366: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)cinnamamide (ST-198). Affinity Data. View Source
- [3] Schwahn, B. C., et al. (2001). Identification of the dopamine autoreceptor in the guinea-pig retina as D2 receptor using novel subtype-selective antagonists. British Journal of Pharmacology, 133(8), 1243–1248. View Source
- [4] Sautel, F., et al. (1995). Nafadotride, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1239–1246. View Source
